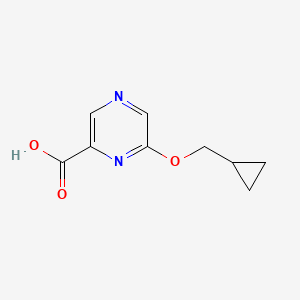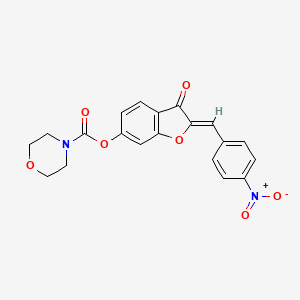
3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a triazole-based compound. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The inclusion of cinnamyl, phenyl, and thiophene moieties in the structure gives this compound unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method of synthesizing 3-(cinnamylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves the use of thiourea and hydrazine derivatives to create the triazole ring. This can be achieved through cyclization reactions under controlled temperatures and pressures.
Industrial Production Methods: For large-scale production, the synthesis typically involves step-wise reactions using bulk reagents and catalysts to ensure high yields and purity. Industrial processes often involve solvent-based extractions and chromatographic techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, particularly at the sulfur-containing sites.
Reduction: Reduction reactions can modify the aromatic rings and influence the electronic properties of the compound.
Substitution: Substitution reactions can occur at the phenyl or thiophene rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups, alkyl groups.
Major Products Formed: The reaction products depend on the type of reactions; for example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been explored for its potential as an antifungal and antimicrobial agent due to its triazole moiety, which is known to interfere with ergosterol synthesis in fungal cell membranes.
Medicine: Researchers are investigating its potential as a therapeutic agent for various conditions, including cancer and infectious diseases. The unique structure allows for interactions with multiple molecular targets.
Industry: The compound is used in the development of novel materials, such as polymers and coatings, due to its robust chemical properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is due to the inhibition of enzyme systems essential for cell wall synthesis. The cinnamylthio and phenyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
3-phenyl-4H-1,2,4-triazole: Lacks the cinnamylthio and thiophen-2-yl groups, making it less chemically versatile.
5-(thiophen-2-yl)-4-phenyl-1,2,4-triazole: Similar structure but without the cinnamylthio group, affecting its biological activity.
This compound stands out due to its multi-functional nature, which allows it to be used in a wide range of scientific and industrial applications.
Propriétés
IUPAC Name |
4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S2/c1-3-9-17(10-4-1)11-7-16-26-21-23-22-20(19-14-8-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZVRUHPKBIFHH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)



![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2781571.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2781573.png)
![N-[(2-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2781574.png)


![N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2781579.png)
![N-[(4-Bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2781582.png)
![3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2781583.png)
![1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL](/img/structure/B2781584.png)
